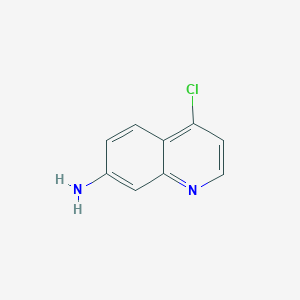

4-Chloroquinolin-7-amine

Descripción

Contextualization within Quinoline (B57606) Chemistry

Quinoline and its derivatives represent an important class of nitrogen-containing heterocyclic compounds that are integral to medicinal chemistry due to their wide array of pharmacological activities. future-science.com 4-Chloroquinolin-7-amine is a structurally distinct derivative within this large family. Its chemical synthesis often involves the nucleophilic substitution of a precursor like 4,7-dichloroquinoline (B193633). smolecule.comasianpubs.org In this common method, the chlorine atom at the 7-position of 4,7-dichloroquinoline is selectively replaced by an amino group. smolecule.com The remaining chlorine atom at the 4-position is less reactive under these specific conditions but is susceptible to nucleophilic substitution, making this compound a versatile intermediate for creating a diverse range of more complex molecules. smolecule.comasianpubs.org This reactivity allows for further functionalization, where the chlorine can be replaced by other groups to synthesize new derivatives. smolecule.com

Significance of this compound in Drug Discovery and Medicinal Chemistry

The primary significance of this compound in the biomedical field lies in its role as a key structural motif and versatile building block for the synthesis of therapeutic agents. smolecule.comchemimpex.com The 4-amino-7-chloroquinoline (ACQ) scaffold is a well-established pharmacophore, most famously recognized in the antimalarial drug chloroquine (B1663885). future-science.comontosight.ainih.gov Consequently, this compound and its derivatives are extensively studied for their potential antiparasitic activities, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. smolecule.comontosight.ainih.gov The mechanism of action for many of these derivatives is believed to involve the inhibition of hemozoin formation within the parasite. nih.gov

Beyond its use in antimalarial research, the ACQ scaffold has been identified as a promising framework for developing inhibitors against other biological targets. Research has shown that derivatives of 4-amino-7-chloroquinoline can act as inhibitors of the botulinum neurotoxin serotype A (BoNT/A) light chain, a metalloprotease that is a target for therapeutic intervention. nih.govcore.ac.uk Furthermore, certain compounds containing the 4-amino-7-chloroquinoline structure have been identified as synthetic agonists of the nuclear receptor NR4A2, presenting a potential therapeutic avenue for neurodegenerative conditions like Parkinson's disease. nih.govtandfonline.com More recently, its derivatives have been explored as potential inhibitors for the main protease (Mpro) of SARS-CoV-2. nih.govnih.gov

Overview of Research Trajectories for this compound

Current research on this compound is proceeding along several key trajectories. A major focus is the design and synthesis of novel derivatives and hybrid molecules to enhance biological activity and overcome drug resistance. future-science.com This involves covalently linking the 4-amino-7-chloroquinoline core with other pharmacologically active moieties, such as sulfonamides or triazoles, to create multifunctional compounds. future-science.com The goal of this molecular hybridization strategy is to generate prototypes that may have improved efficacy or a broader spectrum of activity. future-science.com

Another significant research path involves its application as a lead structure for targeting specific enzymes and proteins. This includes the continued development of potent inhibitors for the BoNT/A metalloprotease and the exploration of its potential against viral targets like the SARS-CoV-2 Mpro. core.ac.uknih.gov Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) models, are increasingly being used to design and screen new analogs with improved binding affinity and predicted activity. nih.govnih.gov

A third area of investigation is the exploration of 4-amino-7-chloroquinoline derivatives in new therapeutic areas, such as neuroprotection. nih.govtandfonline.com Studies are focused on understanding how these compounds interact with targets like the NR4A2 nuclear receptor, which plays a role in the survival of dopaminergic neurons implicated in Parkinson's disease. nih.gov This research seeks to validate the structure-activity relationship (SAR) to optimize the neuroprotective potential of these compounds. tandfonline.com Researchers are also synthesizing and evaluating new derivatives for activity against multiresistant strains of pathogens, a critical effort in addressing the challenge of antimicrobial resistance. nih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloroquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZRIERONARWCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743321 | |

| Record name | 4-Chloroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451447-23-7 | |

| Record name | 4-Chloroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloroquinolin 7 Amine and Its Derivatives

Established Reaction Pathways for 4-Chloroquinolin-7-amine Synthesis

Traditional synthesis of this compound and its derivatives relies on robust and well-documented chemical transformations. These pathways typically involve the construction of the quinoline (B57606) core, followed by functionalization to introduce the required chloro and amino groups.

The most prevalent strategy for synthesizing 4-aminoquinoline (B48711) derivatives is the nucleophilic aromatic substitution (SNAr) reaction. nih.gov This method involves the reaction of a 4-chloroquinoline (B167314) precursor, most commonly 4,7-dichloroquinoline (B193633), with a suitable amine-based nucleophile. nih.gov The carbon at the C4 position of the quinoline ring is highly susceptible to nucleophilic attack, leading to the regioselective displacement of the chlorine atom. tandfonline.commdpi.com The chlorine at the C7 position is significantly less reactive, allowing for selective substitution at C4.

Several protocols for this transformation exist under conventional heating:

Direct Coupling: This involves heating 4,7-dichloroquinoline with an excess of an alkylamine, which can also serve as the solvent, at high temperatures (often above 120°C) for extended periods. nih.govnih.gov For instance, reacting 4,7-dichloroquinoline with 1,3-diaminopropane (B46017) at reflux yields the corresponding N1-(7-Chloro-quinolin-4-yl)-propane-1,3-diamine. nih.gov

Base-Promoted Reactions: The inclusion of a base, such as triethylamine (B128534) or potassium carbonate, can improve reaction yields and expand the scope of applicable amines. nih.govmdpi.com

Acid Catalysis: The use of a Brønsted or Lewis acid catalyst facilitates the reaction with less nucleophilic amines, such as anilines. nih.gov The synthesis of 4-[(7-chloroquinolin-4-yl)amino]acetophenone is achieved by refluxing 4,7-dichloroquinoline with 4-aminoacetophenone in ethanol (B145695). nih.gov

Modern variations of the SNAr reaction utilize microwave or ultrasound irradiation to significantly reduce reaction times and improve yields. nih.govtandfonline.comresearchgate.net Microwave-assisted synthesis of 4-amino-7-chloroquinoline derivatives from 4,7-dichloroquinoline and various amines can be completed in as little as 20-30 minutes at 140-180°C, with yields often ranging from 80% to 95%. nih.govresearchgate.net

| Nucleophile | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethane-1,2-diamine | Neat, 130°C, 7h | N1-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | Not specified | nih.gov |

| 1,3-Diaminopropane | Neat, reflux, 4h | N1-(7-Chloro-quinolin-4-yl)-propane-1,3-diamine | 83% | nih.gov |

| 4-Aminoacetophenone | Ethanol, reflux, 9h | 4-[(7-chloroquinolin-4-yl)amino]acetophenone | 94.66% | nih.gov |

| o-Phenylenediamine | Ethanol, ultrasound, 90°C, 30 min | N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine | 78-89% range | tandfonline.com |

The formation of the fundamental quinoline ring system often precedes the final amination step. These methods build the bicyclic scaffold through condensation reactions, typically starting from an appropriately substituted aniline. For the synthesis of this compound precursors, the process frequently begins with 3-chloroaniline (B41212). wikipedia.orgchemicalbook.comwikimedia.org

One of the classic routes is a variation of the Gould-Jacobs reaction. wikipedia.org The synthesis involves several key steps:

Condensation: 3-chloroaniline is condensed with a β-ketoester equivalent, such as diethyl ethoxymethylenemalonate or the diethyl ester of oxaloacetic acid, to form an enamine intermediate. chemicalbook.comorgsyn.org

Cyclization: The enamine undergoes thermal heterocyclization at high temperatures (e.g., in Dowtherm A) to form the pyridine (B92270) ring, resulting in a 7-chloro-4-hydroxyquinoline-3-carboxylic acid ester. wikipedia.orgorgsyn.org

Saponification and Decarboxylation: The resulting ester is hydrolyzed (saponified) with a base like sodium hydroxide (B78521), followed by acidification to give the carboxylic acid. chemicalbook.comorgsyn.org Subsequent heating causes decarboxylation to yield 7-chloro-4-hydroxyquinoline (B73993) (also known as 7-chloro-4-quinolinol). chemicalbook.comorgsyn.org

This multi-step process establishes the 7-chloroquinoline (B30040) core. The "amination" to produce the final 4-amino product is then carried out via the SNAr reaction described previously, after the 4-hydroxy group is converted to a 4-chloro group.

The conversion of the 4-hydroxyquinoline (B1666331) intermediate into a 4-chloroquinoline is a critical activation step required for the subsequent SNAr reaction. chemicalbook.com The hydroxyl group at the C4 position is a poor leaving group and must be replaced by a halogen, typically chlorine, which is an excellent leaving group for nucleophilic substitution.

The standard and most effective reagent for this transformation is phosphorus oxychloride (POCl₃). chemicalbook.comorgsyn.org The 7-chloro-4-hydroxyquinoline obtained from the condensation and cyclization pathway is heated with phosphorus oxychloride, often at temperatures around 135-140°C. orgsyn.org This reaction efficiently substitutes the hydroxyl group with a chlorine atom, yielding the key intermediate, 4,7-dichloroquinoline. wikipedia.orgorgsyn.org This intermediate is the direct precursor for the SNAr reactions that introduce the C4-amino functionality. nih.govnih.govchemicalbook.com

This chlorination step is robust and has been applied on a large scale for the preparation of thousands of pounds of 4,7-dichloroquinoline. orgsyn.org The methodology is also general for a wide variety of substituted quinolinols. nih.gov

Contemporary Synthetic Techniques for Enhanced Yield and Purity

To overcome the limitations of traditional batch processing, such as long reaction times and safety concerns with high-temperature reactions, modern synthetic chemistry has embraced advanced manufacturing technologies.

Continuous flow chemistry offers numerous advantages over batch synthesis, including superior heat and mass transfer, enhanced safety, reduced solvent waste, and improved scalability. researchgate.net This technology has been successfully applied to the synthesis of quinoline derivatives, including key intermediates for this compound analogues like hydroxychloroquine (B89500). nih.govresearchgate.net

A high-yielding, multi-gram scale continuous flow synthesis of hydroxychloroquine has been developed, where the final SNAr coupling step is a key feature. nih.gov In this process, 4,7-dichloroquinoline is reacted with the amine side chain in a continuous stirred tank reactor (CSTR). nih.gov The optimization of this step demonstrated that ethanol was the most effective solvent. nih.gov The continuous process allows for the direct conversion of starting materials to the final product with high efficiency and provides an opportunity for increased production. nih.govresearchgate.net The use of flow reactors can significantly improve process efficiency compared to traditional batch methods which may require 24-48 hours at high temperatures. nih.gov

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reactor Type | Round-bottom flask / CSTR | CSTR / Packed Bed Reactor Combination |

| Reaction Time | 6 to 48 hours | Minutes (residence time) |

| Temperature | 120-140°C | Optimized, often with better control |

| Scalability | Limited by reactor size and heat transfer | Easily scalable by extending run time |

| Safety | Risks of thermal runaway at large scale | Inherently safer due to small reaction volume |

Automated synthesis platforms, particularly those enabling parallel synthesis, are powerful tools for rapidly generating libraries of chemical compounds for screening and optimization. nih.gov This approach has been used to efficiently produce diverse libraries of 4-aminoquinoline derivatives based on the this compound scaffold. nih.gov

In a representative example, a common intermediate, N1-(7-Chloro-quinolin-4-yl)-propane-1,3-diamine, was first synthesized in bulk. nih.gov This intermediate was then distributed into the wells of a 48-well reaction block using an automated liquid handler. To each well, a different commercially available aldehyde was added. The subsequent reaction, a double reductive amination performed in two sequential steps, was carried out in parallel on all 48 samples. nih.gov This automated, high-throughput method allows for the creation of hundreds of thousands of potential compounds in a virtual library, which can then be synthesized in a targeted manner to explore structure-activity relationships. nih.gov This system streamlines the process of creating chemical diversity from a core structure, accelerating the discovery of new functional molecules. nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become integral to synthetic organic chemistry, aiming to reduce waste, minimize energy consumption, and use environmentally benign solvents. These approaches are increasingly being applied to the synthesis of quinoline-based compounds.

Sonochemical Techniques for Derivative Synthesis

Ultrasound-assisted synthesis has emerged as a powerful green chemistry tool in organic and medicinal chemistry. rsc.org The application of ultrasonic irradiation in chemical reactions offers significant advantages over conventional thermal heating methods, including dramatically reduced reaction times, increased yields, and improved product purity. rsc.orgnih.gov This technique, which utilizes acoustic cavitation to generate localized high-temperature and high-pressure zones, enhances reaction rates and efficiency. rsc.org

The benefits of sonochemistry are particularly evident in N-alkylation reactions, which are common in the synthesis of quinoline derivatives. rsc.org Compared to traditional heating, ultrasound-assisted methods are more energy-efficient and can be considered an environmentally friendly approach. rsc.org For instance, the synthesis of certain hybrid quinoline derivatives under ultrasound irradiation can be completed in 150–180 minutes, a significant reduction from the 720–960 minutes required for conventional thermal heating. rsc.org Furthermore, global yields are often slightly higher (by about 5%) with sonochemical methods. rsc.org SnCl2·2H2O has been effectively used as a precatalyst for the rapid, one-pot synthesis of 2-substituted quinolines under ultrasound irradiation in water, a green solvent. nih.gov

| Parameter | Conventional Thermal Heating (TH) | Ultrasound (US) Irradiation |

|---|---|---|

| Reaction Time | 720–960 minutes | 150–180 minutes |

| Yield | Standard | ~5% higher global yields |

| Energy Consumption | High | Low |

| Environmental Impact | Higher potential for side reactions and solvent use | Eco-friendly due to milder conditions and energy savings |

Synthesis of Complex this compound Hybrid Molecules

Molecular hybridization is a prominent strategy in drug design that involves covalently linking two or more pharmacophoric units to create a single hybrid molecule. nih.govthesciencein.org This approach aims to produce new compounds with potentially enhanced efficacy, dual modes of action, or improved selectivity profiles compared to the parent molecules. nih.gov The 4-amino-7-chloroquinoline scaffold is a privileged structure frequently used as a base for creating such complex hybrids. nih.gov

Incorporation of Heterocyclic Systems (e.g., 2-imino-thiazolidin-4-one, 1H-pyrrol-2,5-dione)

The synthesis of 4-amino-7-chloroquinoline hybrids incorporating other heterocyclic systems like 2-imino-thiazolidin-4-one or 1H-pyrrol-2,5-dione is achieved through the selective modification of a side-chain amino group. scielo.brresearchgate.net The synthetic pathway begins with N-(7-chloroquinolin-4-yl) alkyldiamines, which serve as the foundational framework. scielo.br The terminal amino group of the alkyldiamine side chain is then reacted with appropriate reagents to build the desired heterocyclic ring, resulting in the final hybrid molecule. scielo.brresearchgate.net These heterocyclic moieties are chosen for their presence in various bioactive molecules and their potential to modulate the physicochemical properties of the parent quinoline structure. scielo.brnih.gov

Triazole Hybrid Synthesis via Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and widely used method for synthesizing complex molecules, including quinoline-triazole hybrids. nih.govnih.govnih.gov This reaction forms a stable 1,2,3-triazole ring that serves as a linker between the quinoline core and another molecular fragment. nih.govnih.govresearchgate.net

The general synthetic strategy involves two key intermediates: an alkyne-functionalized quinoline and an organic azide (B81097). nih.govtubitak.gov.tr A common precursor, 4-azido-7-chloroquinoline, can be reacted with various terminal alkynes in the presence of a copper(I) catalyst (often generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate) to yield a diverse library of 1,4-disubstituted 1,2,3-triazole hybrids. nih.govfuture-science.com Microwave-assisted click chemistry techniques have also been employed to accelerate this process. nih.govnih.gov This modular approach allows for the facile generation of structural diversity by simply varying the alkyne or azide component. nih.govresearchgate.netresearchgate.net

| Quinoline Precursor | Alkyne/Azide Partner | Reaction Type | Resulting Hybrid Core |

|---|---|---|---|

| 4-Azido-7-chloroquinoline | Sulfonamide-based alkynes | CuAAC | Sulfonamide-quinoline- nih.govnih.govnih.gov-triazole future-science.com |

| Propargyl linked quinolines | Aromatic azides | Microwave-assisted CuAAC | Quinoline-triazole conjugates nih.govnih.gov |

| N-(4-azidophenyl)-7-chloroquinolin-4-amine | Sulfonamide-based alkynes | CuAAC | Sulfonamide-tethered quinoline- nih.govnih.govnih.gov-triazole future-science.com |

| Acetylene derivatives of quinoline-5-sulfonamide | Organic azides | CuAAC | Quinoline-sulfonamide-1,2,3-triazole systems mdpi.com |

Chalcone (B49325) Hybrid Synthesis

Chalcones, or 1,3-diarylprop-2-en-1-ones, are another important class of compounds used in molecular hybridization with quinolines. nih.gov The synthesis of quinoline-chalcone hybrids typically involves a multi-step process. nih.govmdpi.com A common route starts with a nucleophilic aromatic substitution reaction (SNAr) between 4,7-dichloroquinoline and an appropriate aminoacetophenone (e.g., 4-aminoacetophenone). nih.govresearchgate.netresearchgate.net This reaction selectively replaces the chlorine at the 4-position of the quinoline ring to yield a key intermediate, an acetophenone-substituted 4-amino-7-chloroquinoline. researchgate.netmdpi.com

This intermediate then undergoes a Claisen-Schmidt condensation with various substituted aromatic aldehydes. mdpi.comacs.org The reaction is typically carried out in the presence of a base, such as sodium hydroxide in ethanol, to afford the final quinoline-chalcone hybrid molecules. mdpi.comacs.org This synthetic flexibility allows for the introduction of a wide range of substituents on the chalcone moiety, facilitating the exploration of structure-activity relationships. nih.gov

Sulfonamide Hybrid Synthesis

The incorporation of a sulfonamide moiety into the 4-amino-7-chloroquinoline scaffold is another effective hybridization strategy. future-science.comnih.gov Synthesis of these hybrids can be achieved through several routes. One direct method involves a nucleophilic substitution reaction where 4,7-dichloroquinoline is refluxed with a suitable sulfonamide that contains a free amino group, often in the presence of an acid catalyst like p-dodecylbenzenesulfonic acid (DBSA). future-science.com

Alternatively, a multi-step approach can be employed, which is particularly useful for incorporating linkers. This often begins with the reaction of 4,7-dichloroquinoline with a diamine to produce an N-(7-chloroquinol-4-yl) alkyldiamine intermediate. nih.gov This intermediate is then condensed with a substituted benzenesulfonyl chloride (e.g., 4-acetylbenzenesulfonyl chloride) in the presence of a base to form the final quinoline-sulfonamide hybrid. nih.gov This stepwise approach provides greater control over the final structure, allowing for the precise placement of the sulfonamide group and the inclusion of various linkers. nih.govnih.gov

Benzimidazole (B57391) Hybrid Synthesis

The synthesis of novel hybrid molecules that incorporate both the 7-chloroquinoline and benzimidazole scaffolds has been a subject of significant research interest. nih.gov One prominent approach involves a multi-step synthesis beginning with the reaction of 4,7-dichloroquinoline with a suitable amine linker. For instance, 7-chloro-4-(piperazin-1-yl)quinoline (B128142) can be synthesized and subsequently reacted with 4-fluorobenzaldehyde (B137897) to yield 4-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)benzaldehyde. nih.gov This aldehyde intermediate is then condensed with various diamine precursors in the presence of sodium metabisulfite (B1197395) (Na₂S₂O₅) to form the final quinoline-benzimidazole hybrids. nih.gov

Another synthetic route involves creating an ethyl benzamide (B126) linker. This method starts with the condensation of 4-formylbenzoic acid and diamine precursors using Na₂S₂O₅ to produce carboxylic acid precursors. nih.gov These precursors are then coupled with an appropriate amine-containing quinoline derivative to yield the target hybrid compounds. nih.gov The flexibility of these synthetic strategies allows for the introduction of various substituents on the benzimidazole moiety, enabling the exploration of structure-activity relationships. nih.govnih.gov

The characterization of these newly synthesized hybrids is typically accomplished using techniques such as NMR, MS, and elemental analysis to confirm their chemical structures. nih.govmdpi.com

A representative synthetic scheme for the preparation of 7-chloroquinoline-benzimidazole hybrids is illustrated below. The synthesis can be tailored by varying the linker between the chloroquinoline and benzimidazole moieties, as well as the substituents on the benzimidazole ring. researchgate.net For example, linkers such as 3-phenyl, 4-phenyl piperazine, and ethyl benzamidyl have been successfully employed. researchgate.net

Table 1: Examples of Synthesized 7-Chloro-4-aminoquinoline-benzimidazole Hybrids and their Reported Antiproliferative Activities. nih.govnih.gov

| Compound ID | Linker Type | Benzimidazole Substituent | Cell Line | GI₅₀ (µM) |

|---|---|---|---|---|

| 5d | Phenyl | Unsubstituted | HuT78 | 0.4 - 8 |

| 8d | Phenyl piperazine | Unsubstituted | HuT78 | 0.4 - 8 |

| 12d | Ethyl benzamidyl | Unsubstituted | HuT78 | 0.4 - 8 |

Note: GI₅₀ represents the concentration required to inhibit cell growth by 50%.

Parallel Synthesis and Library Generation of 4-Amino-7-chloroquinoline Derivatives

Parallel synthesis has emerged as a powerful tool for the rapid generation of large libraries of structurally related compounds, facilitating the exploration of chemical space for drug discovery. nih.gov In the context of 4-amino-7-chloroquinoline derivatives, this methodology has been effectively employed to create diverse compound libraries for screening purposes, such as in the search for new antimalarial agents. nih.gov

A common strategy for the parallel synthesis of a 4-amino-7-chloroquinoline library begins with the reaction of 4,7-dichloroquinoline with a diamine, such as 1,3-diaminopropane, to produce a primary amine intermediate. nih.gov This intermediate serves as a scaffold onto which chemical diversity can be introduced through subsequent reactions. A key method for diversification is sequential reductive amination. nih.gov

The resulting library can contain a significant number of distinct compounds, each with a unique combination of side chains. For example, a library of 48 members was synthesized using this method, with each compound being a unique derivative of the 4-amino-7-chloroquinoline core. nih.gov The identity and purity of the synthesized compounds are typically confirmed using analytical techniques such as mass spectrometry.

Table 2: General Scheme for Parallel Synthesis of a 4-Amino-7-chloroquinoline Library. nih.govresearchgate.net

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| a | 1,3-diaminopropane (neat), reflux | Formation of primary amine intermediate |

| b | R₁CHO (4 eq.), MeOH, rt, 24 h | First reductive amination (imine formation) |

| c | NaBH₄ (5 eq.), rt, 1 h | Reduction of the first imine |

| d | R₂CHO (4 eq.), MeOH, rt, 24 h | Second reductive amination (imine formation) |

| e | NaBH₄ (5 eq.), rt, 1 h | Reduction of the second imine |

Note: R₁ and R₂ represent a variety of different aldehyde building blocks used to generate the library.

This parallel synthesis approach enables the efficient production of a large number of analogs for biological screening, which is crucial in the early stages of drug discovery and for studying structure-activity relationships. nih.gov

Spectroscopic and Advanced Analytical Characterization of 4 Chloroquinolin 7 Amine and Its Derivatives

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce structural information from fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. nih.govresearchgate.net This precision allows for the determination of a unique elemental formula, distinguishing between compounds that might have the same nominal mass. nih.gov For 4-Chloroquinolin-7-amine (C₉H₇ClN₂), HRMS would confirm its molecular formula by matching the experimentally measured mass of the molecular ion to the calculated exact mass. Furthermore, the presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak in an approximate 3:1 ratio.

Table 3: HRMS Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₉H₈ClN₂⁺ | 179.0371 |

Tandem mass spectrometry (MS/MS or MS²) techniques like ESI-CID-MS² are used to obtain structural information by fragmenting a selected precursor ion. nih.gov In this method, Electrospray Ionization (ESI) is used to gently generate protonated molecules ([M+H]⁺) in the gas phase. rsc.org These precursor ions are then selected and subjected to Collision-Induced Dissociation (CID), where they are collided with an inert gas, causing them to break apart into smaller, structurally significant product ions. biomedres.us The analysis of these fragmentation patterns provides a "fingerprint" that can confirm the identity of a compound and help elucidate the structure of its derivatives by identifying the core scaffold and the attached functional groups.

Table 4: Plausible ESI-CID-MS² Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 179.04 | 143.06 | HCl |

| 179.04 | 152.03 | HCN |

| 143.06 | 116.05 | HCN |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of this compound derivatives, enabling the determination of molecular weights and fragmentation patterns, which aids in structural elucidation.

In the analysis of copper (II) complexes of [(7-chloroquinolin-4-yl)amino]acetophenones, Electrospray Ionization-Collision-Induced Dissociation-Mass Spectrometry (ESI-CID-MS²) has been utilized. For the complex {4-[(7-chloroquinolin-4-yl)amino]acetophenone}copper(II) chloride, a molecular ion peak corresponding to [M(L)₂]⁺ was observed at m/z 657.18, confirming the formation of the copper complex with two ligand molecules. nih.gov Similarly, High-Resolution Mass Spectrometry (HRMS) has been used to further characterize novel 4-amino-7-chloroquinoline-based 1,2,3-triazole hybrids, confirming the successful synthesis and structure of the target compounds. mdpi.com The mass spectra of various 7-chloroquinoline (B30040) derivatives have also been reported, showing molecular ion peaks (M±) that correspond to their calculated molecular weights, thereby verifying their structures. tandfonline.commdpi.com

Table 1: Selected Mass Spectrometry Data for this compound Derivatives

| Compound | Ion | m/z (Observed) | Reference |

| {4-[(7-chloroquinolin-4-yl)amino]acetophenone}copper(II) chloride | [⁶⁵Cu(C₁₇H₁₃ClN₂O)₂]⁺ | 657.18 | nih.gov |

| 7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine | M± | 245 | tandfonline.com |

| (E)-N¹-(7-chloroquinolin-4-yl)-N²-(1-(naphthalen-8-yl)ethylidene)-benzene-1,2-diamine | M± | 421 | tandfonline.com |

| 3-(7-chloroquinolin-4-ylamino)-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | M± | 318 | tandfonline.com |

| 3-((7-chloroquinolin-4-yl)thio)-2-(3,4,5-trimethoxybenzamido)propyl 3,4,5-trimethoxybenzoate | [M+H]⁺ | 434.11 | mdpi.com |

| 2-((7-chloroquinolin-4-yl)sulfinyl)-1-(3,4,5-trimethoxyphenyl)ethyl 3,4,5-trimethoxybenzoate | [M+H]⁺ | 450.14 | mdpi.com |

| 1-((7-chloro-1-oxidoquinolin-4-yl)sulfonyl)-2-(3,4,5-trimethoxyphenyl)ethyl 3,4,5-trimethoxybenzoate | [M+H]⁺ | 482.07 | mdpi.com |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are fundamental techniques for identifying the functional groups present in this compound and its derivatives. The vibrational frequencies of specific bonds provide a molecular fingerprint of the compound. mkuniversity.ac.in

The IR spectra of these compounds, typically recorded using KBr pellets, show characteristic absorption bands. nih.govtandfonline.com For instance, the N-H stretching vibration of the amino group is consistently observed in the region of 3165-3448 cm⁻¹. nih.govmdpi.comtandfonline.com In amide derivatives, the C=O stretching frequency is prominent, appearing around 1674-1700 cm⁻¹. mdpi.comasianpubs.org The C=N stretching of the quinoline (B57606) ring and other imine groups is typically found in the 1577-1623 cm⁻¹ range. nih.govtandfonline.com The absence of a particular band, such as the azide (B81097) stretching peak at 2123 cm⁻¹ in the synthesis of a triazole hybrid, can confirm the completion of a reaction. mdpi.com

Theoretical calculations using Density Functional Theory (DFT) have also been employed to calculate vibrational frequencies, which generally show good agreement with experimental data. nih.gov

Table 2: Characteristic FTIR Absorption Bands (cm⁻¹) for this compound Derivatives

| Functional Group | Compound Type | Wavenumber (cm⁻¹) | Reference |

| N–H stretch | [(7-chloroquinolin-4-yl)amino]acetophenone | 3440 | nih.gov |

| N–H stretch | N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide | 3448 | mdpi.com |

| N–H stretch | 7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine | 3165 | tandfonline.com |

| C=O stretch (Amide) | Thiosemicarbazide derivative | 1700-1680 | asianpubs.org |

| C=O stretch | [(7-chloroquinolin-4-yl)amino]acetophenone | 1678 | nih.gov |

| C=O stretch | N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide | 1674 | mdpi.com |

| C=N stretch | [(7-chloroquinolin-4-yl)amino]acetophenone Cu(II) complex | 1584 | nih.gov |

| C=N stretch | 7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine | 1621 | tandfonline.com |

| C-Cl stretch | 7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine | 764 | tandfonline.com |

| C-N stretch | [(7-chloroquinolin-4-yl)amino]acetophenone Cu(II) complex | 1356 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For derivatives of this compound, UV-Vis spectra are typically recorded in solvents like DMSO.

The spectrum of 4-[(7-chloroquinolin-4-yl)amino]acetophenone shows two main absorption bands. nih.gov The band at 261 nm (ε = 2100 cm⁻¹ mol⁻¹ L) is assigned to aromatic π→π* transitions. A second, broader band at 362 nm (ε = 2792 cm⁻¹ mol⁻¹ L) is attributed to π→π* and/or n→π* transitions involving the conjugated carbonyl system. nih.gov UV spectroscopy has also been used in the characterization of other complex derivatives, such as 4-amino-7-chloroquinoline-based 1,2,3-triazole hybrids, to confirm their electronic structure. mdpi.com

Table 3: UV-Vis Spectroscopic Data for a this compound Derivative

| Compound | Solvent | λₘₐₓ (nm) | ε (cm⁻¹ mol⁻¹ L) | Assignment | Reference |

| 4-[(7-chloroquinolin-4-yl)amino]acetophenone | DMSO | 261 | 2100 | Aromatic π→π | nih.gov |

| 4-[(7-chloroquinolin-4-yl)amino]acetophenone | DMSO | 362 | 2792 | π→π and/or n→π* (conjugated carbonyl) | nih.gov |

X-ray Diffraction Studies (Single Crystal and Powder)

X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. mkuniversity.ac.in Both single-crystal and powder X-ray diffraction methods are applied to this compound derivatives.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is critical for verifying the empirical formula of newly synthesized derivatives of this compound.

For a range of synthesized compounds, including 7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine and its Schiff base derivatives, elemental analysis has been performed. tandfonline.com The experimentally found percentages of C, H, and N are typically in close agreement with the calculated values, confirming the purity and proposed chemical structure of the compounds. tandfonline.comresearchgate.net For example, for 7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine (C₁₁H₈N₅Cl), the calculated percentages were C, 53.78; H, 3.28; N, 28.51, while the found values were C, 53.57; H, 3.32; N, 28.41. tandfonline.com

Table 4: Elemental Analysis Data for a this compound Derivative

| Compound | Formula | Analysis | Calculated (%) | Found (%) | Reference |

| 7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine | C₁₁H₈N₅Cl | C | 53.78 | 53.57 | tandfonline.com |

| H | 3.28 | 3.32 | tandfonline.com | ||

| N | 28.51 | 28.41 | tandfonline.com |

Conductometry

Conductometry is used to measure the electrolytic conductivity of a solution, which can provide insights into the nature of metal complexes, such as whether ligands are coordinated or exist as counter-ions. While not explicitly detailed in the provided search results, the proposed formulation of copper (II) complexes of [(7-chloroquinolin-4-yl)amino]acetophenones as [Cu(L)₂][2Cl] in the liquid phase suggests an ionic nature. nih.gov Such a 1:2 electrolyte character would typically be confirmed by molar conductivity measurements in a suitable solvent, where the complex would be expected to exhibit a specific range of molar conductance values.

Electron Paramagnetic Resonance (EPR) Spectroscopy (for Metal Complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons, making it highly valuable for studying paramagnetic metal complexes, such as those involving Cu(II).

The EPR spectrum of a solid-state copper(II) complex, {4-[(7-chloroquinolin-4-yl)amino]acetophenone}copper(II) chloride, was recorded at room temperature. The spectrum yielded an isotropic g-value (gᵢₛₒ) of 2.1658. nih.gov This g-value, along with the spectral line shape, provides information about the electronic environment of the Cu(II) ion and can be used to infer the coordination geometry, which in this case was suggested to be distorted tetrahedral. nih.gov EPR studies are crucial for understanding the structure and bonding in metal-ligand systems derived from this compound. nih.gov

Computational Chemistry and Theoretical Studies of 4 Chloroquinolin 7 Amine

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are pivotal in predicting how a ligand, such as a derivative of 4-Chloroquinolin-7-amine, might interact with a biological target at the molecular level. These computational techniques have been instrumental in elucidating the binding modes and potential efficacy of this class of compounds against various therapeutic targets.

Ligand-Target Interaction Prediction

Molecular docking simulations have been employed to predict the interactions between this compound derivatives and several key biological targets. These studies have been crucial in identifying potential therapeutic applications and in the rational design of more potent analogs.

For instance, in the context of developing inhibitors for the botulinum neurotoxin serotype A (BoNT/A) light chain (LC), a metalloprotease, molecular docking has been used to identify potent inhibitors containing the 4-amino-7-chloroquinoline (ACQ) substructure. core.ac.uknih.gov These studies revealed that the ACQ moiety is a key pharmacophoric element that can be further elaborated to enhance binding affinity. core.ac.uknih.gov Docking studies have also been instrumental in exploring the potential of 4-aminoquinoline (B48711) derivatives as inhibitors of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. researchgate.netnih.govnih.gov These computational analyses have helped in designing novel analogs with improved binding affinities. researchgate.netnih.govnih.gov

Furthermore, docking studies have been applied to investigate the interactions of 7-chloroquinoline-benzimidazole hybrids with the c-Src tyrosine kinase, a target in cancer therapy. mdpi.com The 4-amino-7-chloroquinoline scaffold has also been a subject of interest in the development of anti-mycobacterial agents, with hologram quantitative structure–activity relationship (HQSAR) modeling being used to rationalize the structure-activity relationship of active derivatives. nih.gov

The following table summarizes some of the predicted ligand-target interactions for compounds containing the this compound scaffold:

| Target Protein | Predicted Interacting Residues | Type of Interaction | Reference |

| Botulinum Neurotoxin Serotype A Light Chain | Glu163 | Hydrogen Bond | core.ac.uk |

| SARS-CoV-2 Main Protease (Mpro) | Not explicitly detailed in the provided search results | Not explicitly detailed in the provided search results | researchgate.netnih.govnih.gov |

| c-Src Tyrosine Kinase | Glu310, Val313, Leu317, Leu322, Val377, Tyr382 | Hydrogen Bond, Hydrophobic Interactions | mdpi.com |

| Rho-associated protein kinase (ROCK1) | Val90, Leu205, Ala103, Ala153, Ala215, Val137, Met156, Tyr155 | π–sigma, alkyl–alkyl, π–alkyl, van der Waals | mdpi.com |

Prediction of Binding Modes

Beyond just identifying interacting residues, molecular docking studies provide detailed predictions of the binding modes of this compound derivatives within the active sites of their target proteins. These predicted orientations are crucial for understanding the structural basis of inhibition and for guiding further optimization of the lead compounds.

In the case of BoNT/A LC inhibitors, docking studies have consistently shown that the 4-amino-7-chloroquinoline scaffold orients itself within the substrate-binding cleft. core.ac.uk The quinoline (B57606) ring nitrogen is often predicted to be a key heteroatom involved in interactions. core.ac.uk For the development of anticancer agents, the binding mode of quinolinesulfonamides–triazole hybrids within the active site of Rho-associated protein kinase (ROCK1) has been investigated, revealing key interactions that stabilize the ligand-protein complex. mdpi.com The 7-chloroquinolinyl fragment, for example, was predicted to engage in π–sigma interactions with Val90 and Leu205. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach has been widely applied to this compound derivatives to understand the physicochemical properties that govern their therapeutic effects.

A study on a series of 4-amino-7-chloroquinoline (4,7-ACQ) based compounds investigated their chromatographic behavior and biological activities. bg.ac.rsnih.gov Both Quantitative Structure-Retention Relationship (QSRR) and QSAR models were developed using the partial least squares (PLS) statistical method. bg.ac.rsnih.gov For the inhibition of botulinum neurotoxin serotype A light chain, the QSAR model indicated that hydrophobic interactions positively influence the mechanism of action, while polar interactions are less favorable. bg.ac.rsnih.gov Conversely, for antimalarial activity against Plasmodium falciparum strains, higher polarity of the 4,7-ACQ derivatives was found to contribute to their higher activity. bg.ac.rsnih.gov

Another QSAR study focused on side-chain modified 4-amino-7-chloroquinolines as antimalarial agents against both chloroquine-sensitive and -resistant strains of P. falciparum. researchgate.net These analyses aimed to identify the structural requirements for their antimalarial activities. researchgate.net

Pharmacophore Modeling and Refinement

Pharmacophore modeling is a crucial aspect of rational drug design that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound derivatives, pharmacophore models have been developed and refined to guide the discovery of new and potent inhibitors.

A refined pharmacophore model for BoNT/A LC inhibition was used to identify new inhibitors possessing the 4-amino-7-chloroquinoline substructure. core.ac.uknih.gov This pharmacophore model includes features such as a heteroatom associated with a planar system (the ACQ substructure), an ionizable amine, and hydrophobic moieties at specific distances from the quinoline centroid. core.ac.uk The 7-chloro substituent of the ACQ moiety was identified as a key hydrophobic component in this model. core.ac.uk

Structure-Activity Relationship (SAR) Derivations

SAR studies involve systematically modifying the chemical structure of a compound and observing the effect on its biological activity. These studies are fundamental to understanding which parts of a molecule are essential for its function and how to optimize its properties.

For 4-aminoquinoline derivatives, SAR studies have been extensively conducted, particularly in the context of antimalarial drug discovery. youtube.com These studies have revealed that the 7-chloro group on the quinoline ring is essential for high antimalarial potency. youtube.com The nature of the side chain at the 4-amino position has also been shown to be a critical determinant of activity and resistance profiles. nih.gov

In the development of antibacterial agents, SAR studies on 4-aminoquinoline-hydrazone and isatin (B1672199) hybrids have been performed. mdpi.com Furthermore, the addition of a 1,3,4-thiadiazole (B1197879) ring to the quinoline scaffold has been shown to significantly increase binding efficiency to the main protease of SARS-CoV-2. nih.gov

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for optimizing molecular geometries and calculating various electronic properties that can provide insights into a molecule's reactivity and spectroscopic characteristics.

While specific DFT studies solely on this compound were not prominently found in the initial search, studies on closely related quinoline derivatives have been conducted. For example, the vibrational spectra of 4-hydroxy-3-cyano-7-chloro-quinoline have been investigated using DFT and ab initio Hartree-Fock calculations. dergipark.org.tr Such studies provide valuable information on the structural and electronic properties of the quinoline ring system, which can be extrapolated to understand the behavior of this compound.

DFT calculations are also employed to understand reaction mechanisms and reactivity. For instance, an analysis of condensed Fukui functions using DFT has been used to study the interaction of furan (B31954) with a Ziegler–Natta catalyst. mdpi.com Similar approaches could be applied to understand the reactivity and interaction of this compound with biological targets. Furthermore, DFT methods are utilized to study tautomerization mechanisms and to compute various molecular properties like NMR spectra, global descriptors, and electrostatic potential, as demonstrated in a study on a quinoline-2(1H)-one derivative. nih.gov

HOMO-LUMO Energy Gap Analysis

The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental in understanding the chemical reactivity and kinetic stability of a molecule. The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. smolecule.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable. smolecule.com This energy gap is instrumental in predicting the bioactivity of molecules, as it governs charge transfer interactions within the compound and with its biological target. smolecule.com

While specific DFT calculations for this compound are not extensively detailed in publicly available literature, studies on closely related 7-chloroquinoline (B30040) derivatives provide valuable insights. For instance, computational analysis of copper(II) complexes of [(7-chloroquinolin-4-yl)amino]acetophenones, which share the core 7-chloroquinoline scaffold, revealed HOMO-LUMO energy gaps that were interpreted as indicative of high chemical and biological activity.

Table 1: Example HOMO-LUMO Energy Gaps for Related 7-Chloroquinoline Derivatives This table presents data for derivative compounds to illustrate the application of HOMO-LUMO analysis on the 7-chloroquinoline scaffold.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| {4-[(7-chloroquinolin-4-yl)amino]acetophenone}copper(II) chloride | Not Specified | Not Specified | 3.847 |

Total Electron Density Surface and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. An MEP map is generated by plotting the electrostatic potential onto the total electron density surface of the molecule. This technique helps in identifying the electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions, including hydrogen bonding and protein-ligand binding.

The MEP surface is color-coded to represent different potential values. Typically, red indicates regions of high electron density (negative electrostatic potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive electrostatic potential), prone to nucleophilic attack. Green and yellow areas denote intermediate or neutral potential.

For the 7-chloroquinoline scaffold, electrostatic potential calculations are critical for predicting interaction sites. A quick-and-dirty electrostatic potential calculation performed on the isomer 7-chloroquinolin-4-amine (B103981) showed a high electron density (negative potential) on the nitrogen atom within the quinoline ring, suggesting it is a likely site for interaction. In a study of copper(II) complexes of [(7-chloroquinolin-4-yl)amino]acetophenones, the total electron density surface mapped with electrostatic potential clearly showed the presence of a high negative charge on the metal atom. These findings highlight how MEP maps can elucidate the reactive and binding characteristics of molecules containing the 7-chloroquinoline core.

Virtual Screening for Activity Prediction

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. This method accelerates the discovery process by narrowing down the number of candidates for experimental testing.

The 4-aminoquinoline scaffold, to which this compound belongs, has been the subject of numerous virtual screening campaigns to identify potential therapeutic agents. For example, derivatives have been designed and evaluated as potential inhibitors of the SARS-CoV-2 main protease (Mpro) through virtual screening and molecular docking studies. In these studies, a series of chloroquine (B1663885) analogs were designed, and their binding affinities to the target protein were calculated to select the most promising candidates for synthesis and further testing. This approach demonstrates the utility of virtual screening in repurposing known scaffolds for new therapeutic applications.

ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Predictions (in silico)

In silico ADME/Tox prediction is an essential part of the early drug discovery process, allowing researchers to computationally estimate the pharmacokinetic and toxicological properties of a compound. These predictions help to identify candidates with poor drug-like properties or potential toxicity issues before committing significant resources to their synthesis and testing.

Computational models are used to predict a range of properties, including gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and various toxicological endpoints like hepatotoxicity, carcinogenicity, and mutagenicity. For instance, in silico ADME studies on derivatives of 4-chloroquinoline (B167314) have been performed to evaluate their drug-likeness based on criteria such as Lipinski's rule of five.

Studies on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives predicted high gastrointestinal absorption and no BBB permeability for most of the synthesized compounds. Toxicity predictions for these same compounds using the ProTox-II web server indicated that certain substitutions could render the molecules inactive for hepatotoxicity, carcinogenicity, immunotoxicity, and mutagenicity. These examples underscore the importance of in silico ADME/Tox profiling in optimizing the 7-chloroquinoline scaffold for drug development.

Table 2: Example of In Silico ADME Predictions for a 4-Chloroquinoline Derivative This table presents data for a derivative to illustrate the types of parameters evaluated in ADME studies.

| Compound | Molecular Weight ( g/mol ) | TPSA (Ų) | LogP | Lipinski's Rule Violations | Predicted GI Absorption | Predicted BBB Permeability | Reference |

|---|

Biological Activity and Pharmacological Research of 4 Chloroquinolin 7 Amine Derivatives

Antimalarial Activity

The core structure of 4-amino-7-chloroquinoline has been a foundational scaffold for the development of numerous antimalarial agents. mdpi.comnih.gov Research has demonstrated that modifications to this structure, particularly variations in the side chain, can yield derivatives with potent activity against malaria parasites. researchgate.netnih.gov These compounds are primarily investigated for their ability to combat the blood stages of the parasite, which are responsible for the clinical manifestations of malaria.

A critical focus of research into 4-chloroquinolin-7-amine derivatives has been their efficacy against both chloroquine-sensitive (CQ-S) and, crucially, chloroquine-resistant (CQ-R) strains of Plasmodium falciparum. The emergence and spread of CQ resistance have necessitated the development of new agents that can overcome this challenge. nih.gov

Studies have shown that structural modifications to the 4-aminoquinoline (B48711) core can restore activity against resistant parasites. For instance, alterations in the length and structure of the aminoalkyl side chain are critical. Derivatives with side chains shorter (≤3 carbons) or longer (≥10 carbons) than that of chloroquine (B1663885) often exhibit significant activity against CQ-R strains. nih.govresearchgate.net

One notable derivative, a pyrrolizidinylmethyl derivative named MG3, has demonstrated excellent in vitro activity against drug-resistant P. falciparum parasites. mdpi.comnih.gov Similarly, a series of N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines showed potent activity, with six out of eleven compounds being significantly more effective against the CQ-R W2 clone compared to the CQ-S D6 clone. nih.gov Hybrid molecules, such as one linking 4-aminoquinoline with pyrano[2,3-c]pyrazole (derivative 4b), have also displayed potent activity against both CQ-S (3D7) and CQ-R (K1) strains, suggesting that this approach can overcome resistance mechanisms. nih.gov

Interactive Table: In Vitro Activity of this compound Derivatives against P. falciparum Strains

| Derivative | P. falciparum Strain (CQ-S) | IC₅₀ (nM) | P. falciparum Strain (CQ-R) | IC₅₀ (nM) | Reference |

|---|---|---|---|---|---|

| Chloroquine | 3D7 | - | Dd2 | - | bg.ac.rs |

| Hybrid 4b | 3D7 | 13 | K1 | 20 | nih.gov |

| CQPA-26 | NF54 | 1290 | - | - | |

| CQPPM-9 | NF54 | 1420 | - | - | |

| Bisquinoline (Example) | D6 | 1-100 | W2 | 1-100 | nih.gov |

Note: IC₅₀ (50% inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound.

The primary method for assessing the antimalarial potential of new compounds is through in vitro growth inhibition assays using cultured P. falciparum. Numerous studies have evaluated libraries of this compound derivatives, revealing a wide range of activities. nih.gov For example, a series of N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines exhibited IC₅₀ values ranging from 1 to 100 nM. nih.gov

The screening of a parallel synthesis library of 4-aminoquinolines against the 3D7 strain of P. falciparum showed that several derivatives with bulky aliphatic or aromatic rings were as active as chloroquine. nih.gov Another study on novel ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine (B103981) found that several compounds possessed activity in the low nanomolar concentration range against both the sensitive NF54 strain and the multiresistant K1 strain.

Hybrid molecules have also shown significant promise. A series of 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrids were evaluated, with compound 4b showing an exceptionally potent EC₅₀ value of 0.0130 µM against the 3D7 strain and 0.02 µM against the K1 strain. nih.gov These findings underscore the potential for structural modification to generate highly active antimalarial compounds.

Promising in vitro candidates are typically advanced to in vivo testing in rodent models of malaria, most commonly using Plasmodium berghei. scientificarchives.com These studies provide crucial information on the compound's efficacy within a living organism.

The derivative MG3 was found to be orally active in P. berghei, P. chabaudi, and P. yoelii models, with efficacy comparable to or better than chloroquine. mdpi.comnih.gov Similarly, the quinolizidinyl derivative AM-1 also showed excellent in vivo antimalarial efficacy. mdpi.comnih.gov In a modified Thompson test using P. berghei-infected mice, several novel aminoquinoline derivatives were evaluated. While one compound was found to be toxic at higher doses, it also resulted in the cure of one mouse, indicating potent activity. bohrium.com Another study showed that at oral doses of 50 mg/kg/day, a 4-nerolidylcatechol (B1236061) derivative could suppress P. berghei NK65 parasitemia by 44%. nih.gov

These in vivo results are critical for validating the potential of new derivatives as drug candidates, demonstrating that in vitro potency can translate to efficacy in a whole-animal model.

Interactive Table: In Vivo Efficacy of this compound Derivatives against P. berghei

| Derivative | Rodent Model | Administration | Finding | Reference |

|---|---|---|---|---|

| MG3 | P. berghei, P. chabaudi, P. yoelii | Oral | Efficacy comparable or better than Chloroquine | mdpi.comnih.gov |

| AM-1 | P. berghei | - | Excellent antimalarial efficacy | mdpi.comnih.gov |

| Antimalarial 3 | P. berghei | Oral | Cured one mouse at a high dose | bohrium.com |

The antimalarial action of 4-aminoquinoline drugs is primarily linked to their interference with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion. nih.govyoutube.com

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin in its acidic food vacuole, releasing large quantities of heme. taylorandfrancis.com Free heme is toxic to the parasite, and to survive, the parasite polymerizes it into an inert, crystalline substance called hemozoin (also known as β-hematin). nih.gov

This compound derivatives, like chloroquine, are weak bases that accumulate in the acidic food vacuole of the parasite. nih.govtaylorandfrancis.com Here, they interfere with the formation of hemozoin. The 4-aminoquinoline nucleus is responsible for complexing with ferriprotoporphyrin IX (the heme monomer), while the 7-chloro group is crucial for the inhibition of β-hematin formation. nih.govacs.org This interaction prevents the polymerization of heme into hemozoin. mdpi.comnih.gov Studies on N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines and hydroxypyridone–chloroquine hybrids confirmed their potent ability to inhibit hematin (B1673048) polymerization, with a correlation observed between this inhibition and parasite growth inhibition. nih.govnih.gov

By inhibiting hemozoin formation, this compound derivatives disrupt the primary heme detoxification pathway of the parasite. mdpi.comnih.gov This leads to the accumulation of toxic, free heme within the parasite's food vacuole. researchgate.net The buildup of free heme is believed to cause oxidative stress and damage to parasite membranes, proteins, and DNA, ultimately leading to parasite death. taylorandfrancis.comresearchgate.net It has been suggested that these derivatives may also interfere with other heme degradation pathways, such as those mediated by glutathione (B108866) or hydrogen peroxide, further enhancing their cytotoxic effect on the parasite. nih.gov The central mechanism, however, remains the disruption of heme crystallization into hemozoin. wikipedia.org

Mechanism of Antimalarial Action

Inhibition of Falcipain-2

Falcipain-2, a crucial cysteine protease of Plasmodium falciparum, is responsible for degrading host hemoglobin, a process vital for the parasite's survival. Consequently, it has emerged as a key target for antimalarial drug development. Several this compound derivatives have been investigated for their ability to inhibit this enzyme.

Research into [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) complexes has shown that these compounds engage in multiple biochemical mechanisms to exert their antiparasitic action, including the inhibition of falcipain-2. One of the synthesized free ligands, compound 5 , demonstrated considerable potency against the recombinant enzyme. The inhibitory activity of these derivatives suggests that they can disrupt the parasite's ability to obtain essential amino acids from hemoglobin, leading to its death.

Table 1: In Vitro Inhibitory Activity of this compound Derivatives Against Recombinant Falcipain-2

| Compound | IC₅₀ (µM) |

| 4 | > 100 |

| 4a | > 100 |

| 5 | 10.1 ± 1.1 |

| 5a | 22.1 ± 1.2 |

| E-64 (Control) | 0.007 ± 0.001 |

Data sourced from in vitro assays against the recombinant enzyme, falcipain-2.

Anticancer Activity

The 4-aminoquinoline scaffold, a core component of this compound derivatives, has been identified as a promising prototype for the development of a new class of anticancer agents. These compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines through mechanisms that include the induction of apoptosis and cell cycle arrest.

A variety of this compound derivatives have demonstrated significant cytotoxicity against several human cancer cell lines. In a study focused on breast cancer, a series of 4-aminoquinoline derivatives were synthesized and evaluated for their effects on MCF-7 and MDA-MB-468 cell lines. nih.gov Among the tested compounds, N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine emerged as the most active, showing particular potency against MDA-MB-468 cells. nih.gov Another compound, butyl-(7-fluoro-quinolin-4-yl)-amine , was notably effective against MCF-7 cells. nih.gov

Furthermore, [(7-chloroquinolin-4-yl)amino]chalcone derivatives have been synthesized and assessed for their anticancer activity. mdpi.com The most active compounds from this series displayed significant cytotoxic effects against the human prostate cancer cell line LNCaP. mdpi.com Specifically, compounds 13 , 17 , and 19 showed potent activity with low IC₅₀ values. mdpi.com

Table 2: Cytotoxicity of this compound Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | Measurement | Value (µM) |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine (5) | MDA-MB-468 | GI₅₀ | 8.73 |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine (5) | MCF-7 | GI₅₀ | 11.52 |

| Compound 13 | LNCaP | IC₅₀ | 7.93 ± 2.05 (µg/mL) |

| Compound 17 | LNCaP | IC₅₀ | 7.11 ± 2.06 (µg/mL) |

| Compound 19 | LNCaP | IC₅₀ | 6.95 ± 1.62 (µg/mL) |

GI₅₀: 50% Growth Inhibition. IC₅₀: 50% Inhibitory Concentration. Data for LNCaP is in µg/mL.

The anticancer mechanism of this compound derivatives often involves the disruption of the normal cell cycle and the induction of programmed cell death, or apoptosis. Studies on novel 7-chloro-(4-thioalkylquinoline) derivatives have shown that at higher concentrations, these compounds can cause an accumulation of cells in the G0/G1 phase of the cell cycle and induce apoptosis in the CCRF-CEM cancer cell line. ul.ie

Similarly, novel hybrid molecules composed of 7-chloroquinoline (B30040) and benzimidazole (B57391) structures have been synthesized and evaluated for their biological activity. These compounds were found to initiate cell cycle arrest, which is believed to be a key factor in their antiproliferative potential. The appearance of a subG0/G1 peak in cell cycle analysis is indicative of DNA fragmentation, suggesting that the cells are undergoing apoptosis. For instance, after 24 hours of treatment with compound 5d , a significant portion of HuT78 cells were observed to be in early and late apoptosis.

Table 3: Proapoptotic Effect of Compound 5d on HuT78 Cells after 24h Treatment

| Cell State | Percentage of Cells (%) |

| Viable | ~64% |

| Early Apoptosis | 24.75% |

| Late Apoptosis | 8.3% |

Data obtained from flow cytometry analysis.

Antimicrobial Activity

Beyond their applications in fighting malaria and cancer, derivatives of this compound have also been recognized for their broad-spectrum antimicrobial properties, including activity against various bacteria and mycobacteria.

The antibacterial potential of this compound derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. In one study, novel 7-chloroquinoline derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. Compounds 6 and 8 demonstrated good activity against E. coli, while compound 5 was effective against S. aureus. The research indicated that introducing various functional groups through relatively simple reactions can yield compounds with significant antibacterial properties.

Another investigation into new 7-chloro-4-aminoquinoline derivatives, which involved modifications to a 1,3-thiazinan-4-one ring system, also confirmed their antibacterial activity. These compounds were active against several bacterial strains, including S. aureus and E. coli. It was noted that derivatives with aromatic bulky substituents at the C-2 position of the 1,3-thiazinan ring exhibited enhanced antibacterial activity compared to those with aliphatic groups.

Table 4: Antibacterial Activity of Novel 7-Chloroquinoline Derivatives (Inhibition Zone in mm)

| Compound | Escherichia coli | Staphylococcus aureus |

| 5 | 10.00 ± 0.01 | 11.00 ± 0.03 |

| 6 | 11.00 ± 0.04 | 10.00 ± 0.02 |

| 8 | 12.00 ± 0.00 | 9.00 ± 0.01 |

| Amoxicillin (Standard) | 19.00 ± 0.00 | 18.00 ± 0.00 |

Tuberculosis remains a major global health issue, and the development of new antitubercular drugs is a priority. Derivatives of 7-chloro-4-aminoquinoline have shown considerable promise in this area. A series of 7-chloro-4-quinolinylhydrazones were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Several of these compounds exhibited significant minimum inhibitory concentrations (MIC), comparable to first-line anti-TB drugs like ethambutol (B1671381) and rifampicin. nih.gov Specifically, compounds 3f , 3i , and 3o were identified as having important MIC activity at 2.5 µg/mL. nih.gov

Further research has expanded on these findings, with multiple series of 7-chloro-4-aminoquinoline derivatives being developed and tested. nih.gov These ongoing efforts highlight the potential of the 7-chloroquinoline scaffold as a basis for designing new and effective anti-TB agents. nih.gov

Table 5: In Vitro Antitubercular Activity of 7-Chloro-4-quinolinylhydrazones Against M. tuberculosis H37Rv

| Compound | MIC (µg/mL) |

| 3f | 2.5 |

| 3i | 2.5 |

| 3o | 2.5 |

| Ethambutol (Standard) | 3.12 |

| Rifampicin (Standard) | 2.0 |

MIC: Minimum Inhibitory Concentration.

Antifungal Activity

The 7-chloroquinoline scaffold is a key structural motif in the development of new antifungal agents. researchgate.net Research has demonstrated that derivatives of this compound, particularly arylhydrazones, exhibit notable in vitro antifungal properties. researchgate.netnih.gov A series of fifteen 7-chloro-4-arylhydrazonequinolines were synthesized and evaluated for their activity against a panel of eight oral fungi, including various Candida and Rhodotorula species. researchgate.netnih.gov

The investigation revealed that several of these compounds displayed minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to the standard antifungal drug, fluconazole. researchgate.netnih.gov Specifically, the hydrazone derivative with a 2-fluoro substitution on the benzene (B151609) ring (Compound 4a) showed the most potent activity against Candida albicans, with an MIC of 25 μg/mL and an MFC of 50 μg/mL. researchgate.net Another derivative (Compound 4o) was found to be particularly active against Rhodotorula glutinis, with an MIC value (32 μg/mL) comparable to that of fluconazole. researchgate.net These findings highlight the potential of the 7-chloroquinoline nucleus as a foundation for designing novel antifungal drugs. researchgate.netnih.gov

Further research into hybrid molecules has also shown promise. Hybrid analogues that incorporate both a 7-chloro-4-aminoquinoline fragment and a 2-pyrazoline (B94618) moiety have been synthesized and tested for antifungal activity against Candida albicans and Cryptococcus neoformans. nih.gov The incorporation of the 7-chloro-4-aminoquinoline pharmacophore is a strategic approach aimed at enhancing the biological activity of new heterocyclic compounds. nih.gov

| Compound | Substituent (R) | Fungal Strain | MIC (μg/mL) | MFC (μg/mL) | Reference |

|---|---|---|---|---|---|

| 4a | 2-F | Candida albicans | 25 | 50 | researchgate.net |

| 4o | 4-N(CH₃)₂ | Rhodutorula glutinis | 32 | >200 | researchgate.net |

| Fluconazole (Standard) | N/A | Candida albicans | >200 | >200 | researchgate.net |

| Fluconazole (Standard) | N/A | Rhodutorula glutinis | 32 | 64 | researchgate.net |

Antiviral Activity

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov Derivatives of 4-aminoquinoline have been investigated for their potential to inhibit this critical enzyme. accscience.com

In one study, a series of chloroquine analogs were rationally designed to identify a less toxic derivative with potent activity against SARS-CoV-2 Mpro. nih.govnih.gov Using an artificial neural network-based QSAR model to predict inhibitory concentrations, researchers identified 4-((7-chloroquinolin-4-yl)amino)phenol as a promising candidate. nih.govresearchgate.net In silico molecular docking studies estimated a strong binding affinity of -7.8 kcal/mol for this compound with the Mpro active site, and the model predicted a potent IC₅₀ value of 12 nM. nih.gov These findings suggest that the 4-amino-7-chloroquinoline scaffold can be optimized to produce effective Mpro inhibitors. nih.govaccscience.com The development of such compounds is considered a potential therapeutic strategy for the antiviral treatment of COVID-19. nih.gov

| Compound | Predicted IC₅₀ | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 4-((7-chloroquinolin-4-yl)amino)phenol | 12 nM | -7.8 | nih.gov |

The quinoline (B57606) moiety is a recognized scaffold in the discovery of anti-HIV drugs, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The reverse transcriptase (RT) enzyme is crucial for the conversion of viral RNA into DNA, a key step in the HIV replication cycle. nih.gov

Research into quinolinonyl non-diketo acid derivatives has identified compounds that act as inhibitors of the ribonuclease H (RNase H) and polymerase functions of HIV-1 RT. unica.itacs.org In a study of 39 newly designed quinolinones, 27 compounds showed measurable IC₅₀ values below 100 μM against RNase H activity. unica.itacs.org The most potent compounds in this series were 4o and 5o, which are characterized by a methylnapht-1-yl group on the quinolinonyl ring. unica.it These two compounds exhibited comparable and significant inhibitory activity, with IC₅₀ values of approximately 1.5 μM. unica.itacs.org The study demonstrated that rational design based on the quinoline scaffold can lead to potent and selective inhibitors of HIV-1 RT functions. unica.it

| Compound | Description | IC₅₀ against RNase H (μM) | Reference |

|---|---|---|---|

| 4o | Acid derivative with methylnapht-1-yl group | 1.51 | unica.itacs.org |

| 5o | Ester derivative with methylnapht-1-yl group | 1.49 | unica.itacs.org |

| 4s | Acid derivative with two aromatic rings | 7.47 | acs.org |

| 4t | Acid derivative with two aromatic rings | 7.48 | acs.org |

| 4q | Acid derivative | 13.48 | unica.it |

| 5p | Ester derivative | 19.59 | unica.it |

Neuroprotective and Neurological Applications

Nuclear receptor related 1 (Nurr1, also known as NR4A2) is an orphan nuclear receptor that plays a critical role in the development, maintenance, and survival of midbrain dopamine (B1211576) neurons. michaeljfox.orgmichaeljfox.org As such, it is considered a significant therapeutic target for neurodegenerative diseases. bohrium.comnih.gov Research has identified the 4-amino-7-chloroquinoline scaffold as a critical structure for the activation of Nurr1. nih.govnih.gov

Through screening of an FDA-approved drug library, the antimalarial drugs amodiaquine (B18356) and chloroquine, along with the pain-relieving drug glafenine, were identified as Nurr1 agonists. michaeljfox.orgnih.gov Notably, all three of these compounds share the 4-amino-7-chloroquinoline chemical scaffold, strongly suggesting a structure-activity relationship (SAR). nih.govnih.govtandfonline.com Subsequent studies confirmed that these compounds, particularly amodiaquine and chloroquine, activate the transcriptional functions of Nurr1 through direct physical binding to its ligand-binding domain (LBD). nih.govnih.gov This discovery was significant as Nurr1 was previously thought to lack a classical binding pocket. nih.gov The identification of these compounds as Nurr1 activators provides a framework for the optimization and development of more potent and specific Nurr1 agonists. nih.govtandfonline.com

The selective loss of midbrain dopaminergic neurons is a primary cause of Parkinson's disease (PD), a prevalent and progressive movement disorder. nih.govtandfonline.com Given the essential role of Nurr1 in the health of these specific neurons, its activation represents a promising neuroprotective strategy for PD. michaeljfox.orgnih.govnih.gov

The discovery that compounds containing the 4-amino-7-chloroquinoline scaffold can activate Nurr1 has direct implications for PD therapeutics. tandfonline.comresearchgate.net Pre-clinical studies have shown that these Nurr1 agonists can enhance the dual functions of the receptor: increasing the expression of dopamine-specific genes in neurons while also suppressing neurotoxic pro-inflammatory genes in glial cells like microglia and astrocytes. nih.govnih.govtandfonline.com In a 6-hydroxydopamine (6-OHDA)-lesioned rat model of PD, treatment with these compounds led to a significant improvement in behavioral deficits. nih.govbrandeis.edu These findings provide proof-of-principle that small molecules targeting the Nurr1 LBD, based on the 4-amino-7-chloroquinoline structure, can be developed as a mechanism-based, neuroprotective therapy for Parkinson's disease. nih.govnih.gov

Alzheimer's Disease Related Activity (e.g., AChE, BuChE, Aβ1-42 aggregation inhibition)

Derivatives of the 4-chloroquinoline (B167314) scaffold have been investigated for their potential as multifunctional agents in the context of Alzheimer's disease (AD). Research has focused on their ability to inhibit key enzymes involved in the disease's progression and to interfere with the aggregation of amyloid-beta (Aβ) peptides, a primary hallmark of AD. nih.govmdpi.com

The cholinergic hypothesis of AD points to a deficit in the neurotransmitter acetylcholine (B1216132) (ACh). amegroups.org Consequently, inhibiting the enzymes that hydrolyze ACh—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—is a primary therapeutic strategy. amegroups.orgnih.gov Studies have shown that 4-aminoquinoline derivatives are potent inhibitors of both AChE and BuChE. nih.gov For instance, a series of 4-aminoquinolines bearing an adamantane (B196018) moiety were found to be very potent inhibitors of both cholinesterases, with inhibition constants (Kᵢ) in the low nanomolar to low micromolar range. nih.gov